molecular formula C11H10BrNO2 B2472495 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione CAS No. 309733-25-3

1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2472495
CAS No.: 309733-25-3
M. Wt: 268.11
InChI Key: KKVLBTHQTNCJML-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione is a high-value chemical building block designed for advanced research and development. This compound features a pyrrolidine-2,5-dione (succinimide) scaffold linked to a benzyl bromide group. The succinimide moiety is a privileged structure in drug discovery, known for its ability to confer bioactive properties to molecules . The reactive bromomethyl group on the phenyl ring makes this compound an exceptionally versatile intermediate for further chemical modification, primarily through nucleophilic substitution reactions, enabling the creation of diverse compound libraries for biological screening. The pyrrolidine-2,5-dione core is a recognized scaffold in the development of potential therapeutic agents. Research on similar structures has demonstrated a broad spectrum of biological activities. For instance, derivatives have been explored as novel hybrid anticonvulsants with a broader spectrum of activity and a better safety profile in preclinical models compared to some established drugs . Furthermore, pyrrolidine-2,5-dione derivatives are being actively investigated as potent inhibitors of specific biological targets, such as IDO1, for potential application in oncology . The scaffold's versatility also extends to other areas, including the synthesis of antimicrobial agents . The presence of the bromomethyl handle in this specific molecule allows researchers to easily tether the bioactive succinimide core to other pharmacophores, carrier molecules, or solid surfaces. This facilitates Structure-Activity Relationship (SAR) studies, the development of bifunctional ligands, and the synthesis of molecular conjugates. As a specialized research chemical, this compound is intended for use by qualified laboratory professionals. Intended Use: This product is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVLBTHQTNCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of 4-(bromomethyl)benzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione serves as a crucial intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance the pharmacological properties of resultant compounds. For instance, pyrrolidine derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of pyrrolidine derivatives. For example, derivatives synthesized from related compounds showed selective cytotoxicity against various cancer cell lines, indicating that modifications to the pyrrolidine structure can lead to enhanced therapeutic efficacy .

Materials Science

Development of Novel Materials
In materials science, this compound is utilized in creating materials with specific electronic or optical properties. The bromomethyl group enhances reactivity and allows for the incorporation of the compound into polymers or other complex materials. This property is particularly valuable in developing advanced materials for electronics and photonics.

Biological Studies

Biological Probes
The compound is also employed as a probe in biological studies to investigate molecular interactions and biological processes. Its ability to modify biological targets makes it a valuable tool for studying enzyme mechanisms and receptor interactions.

Industrial Applications

Specialty Chemicals and Intermediates
In industrial contexts, this compound is used in synthesizing specialty chemicals. Its unique reactivity allows for the production of various intermediates essential for chemical manufacturing processes.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeNotable Activities
Pyrrolidine-2,3-dionesPyrrolidine coreAntimicrobial and anticancer activity
Pyrrolidine-2-onePyrrolidine coreVarious biological activities
This compoundUnique bromomethyl substitutionEnhanced reactivity and potential for drug development

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Synthesized via Mannich reactions, these compounds exhibit moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus species. Their activity is attributed to the pyridine and aniline substituents, which enhance interactions with microbial targets .
  • 1-(Phenyl)-3-(2H-[1,2,4]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives :
    Substitution at the phenyl ring (4-H, 4-Cl, 4-Br) influences activity, with 4-Br derivatives showing the highest antibacterial/antifungal activity .

    • Comparison : The bromomethyl group in the target compound could mimic the 4-Br substituent’s bioactivity-enhancing effects, though its methylene linker may alter steric and electronic properties.

Enzyme Inhibition

  • 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione :
    This compound inhibits brain GABA-transaminase (IC₅₀ = 100.5 µM), a target for anticonvulsant drugs. The bromophenyloxy group likely contributes to enzyme binding .
    • Comparison : The bromomethyl group may provide a different binding mode due to its smaller size and higher reactivity compared to the bulkier bromophenyloxy substituent.

Substituent Diversity and Reactivity

  • 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione: Features a hydroxyiminoethyl group (MW: 232.23 g/mol) and is used as a versatile scaffold. Its polar substituent contrasts with the hydrophobic bromomethyl group in the target compound, affecting solubility and target selectivity .
  • 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione: The benzothiazole ring enhances π-stacking interactions, often linked to anticancer activity.

Data Tables

Table 1. Key Properties of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione and Analogues

Compound Name Substituent Biological Activity Yield/Purity Reference
This compound 4-(Bromomethyl)phenyl N/A (Intermediate) 95%
1-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Bromophenyloxy GABA-transaminase inhibitor N/A
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylaminomethyl Antimicrobial 78–80%
1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione Hydroxyiminoethyl Scaffold for drug design N/A

Table 2. Substituent Effects on Activity (Antimicrobial)

Substituent Activity Level (Low → High) Example Compound Reference
4-H Low 1-(Phenyl)-3-(triazolylsulfanyl)-pyrrolidine-2,5-dione
4-Cl Moderate 1-(4-Chlorophenyl)-analogue
4-Br High 1-(4-Bromophenyl)-analogue

Research Implications

  • The bromomethyl group in this compound provides unique reactivity for synthesizing derivatives with tailored bioactivities.
  • Comparative studies suggest bromine substituents enhance antimicrobial and enzyme-inhibitory properties, but structural nuances (e.g., bromomethyl vs. bromophenyl) require further exploration .
  • High synthetic purity (95%) positions this compound as a reliable intermediate for industrial applications .

Biological Activity

1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound serves as a building block for various bioactive molecules and has shown potential in treating several human diseases.

Chemical Structure and Properties

The compound features a pyrrolidine core with a bromomethyl substituent on the phenyl ring, which is crucial for its biological activity. The unique structural properties of pyrrolidine derivatives, including sp³-hybridization and non-planarity, enhance their interaction with biological targets.

This compound interacts with various biological targets through several mechanisms:

  • Target Interactions : The compound can bind to enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents.
  • Biochemical Pathways : It has been linked to multiple biological activities such as:
    • Antimicrobial
    • Antiviral
    • Anticancer
    • Anti-inflammatory
    • Cholinesterase inhibition
    • Carbonic anhydrase inhibition.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth by disrupting cellular processes.

Anticancer Properties

This compound has demonstrated potential anticancer activity. In vitro studies reveal that it can induce apoptosis in cancer cell lines, suggesting its capability as a therapeutic agent in oncology .

Neuroprotective Effects

Certain derivatives of pyrrolidine compounds have been evaluated for neuroprotective properties. They exhibit activity against neuroinflammation and may protect neuronal cells from damage caused by oxidative stress .

Research Findings and Case Studies

StudyFindings
Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development.
Evaluated for neuroprotective effects in animal models; results indicated reduced neuroinflammation and improved cognitive function.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 4-(bromomethyl)benzaldehyde with pyrrolidine-2,5-dione. This reaction is often facilitated by bases like sodium hydride or potassium carbonate to enhance nucleophilic substitution.

Q & A

Q. Critical Factors :

  • Temperature : Prolonged reflux (>4 hours) improves substitution efficiency but may increase side products.
  • Solvent Polarity : Polar solvents (acetic acid) favor electrophilic substitution, while non-polar solvents (toluene) reduce hydrolysis .

How can computational methods optimize reaction pathways for bromomethyl-substituted pyrrolidinediones?

Advanced Research Question
State-of-the-art quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches enable mechanistic insights:

  • Reaction Design : ICReDD’s approach combines DFT-based transition-state analysis with experimental validation to predict optimal bromomethylation conditions (e.g., solvent effects, leaving-group stability) .
  • Parameter Screening : Machine learning algorithms analyze reaction variables (temperature, catalyst loading) to prioritize high-yield conditions .
  • Case Study : DFT modeling of bromomethylphenylpyrrolidinedione’s electronic structure identifies reactive sites (C-4 position) for functionalization .

Q. Methodology :

Quantum Calculations : Gaussian 16 or ORCA software for transition-state geometry.

Data Integration : Experimental yields and computational predictions are cross-validated to refine reaction parameters .

How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) for bromomethylated pyrrolidinediones?

Advanced Research Question
Contradictions in NMR or X-ray data often arise from:

  • Polymorphism : Crystal packing differences alter 1H^1H-NMR shifts (e.g., δ 4.8 ppm vs. δ 5.0 ppm for bromomethyl protons) .
  • Solvent Artifacts : Residual solvents (DMSO, CDCl3_3) may obscure peaks .

Q. Resolution Strategies :

Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., bond angles, torsion) .

2D NMR : 1H^1H-13C^{13}C-HSQC and NOESY differentiate regioisomers .

Replication : Independent synthesis under identical conditions to verify reproducibility .

What are the key challenges in characterizing bromomethyl-substituted pyrrolidinediones using mass spectrometry?

Basic Research Question

  • Fragmentation Patterns : Bromine’s isotopic signature (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) complicates molecular ion detection. Use high-resolution mass spectrometry (HRMS) to distinguish [M+H]+^+ peaks .
  • Thermal Degradation : Bromomethyl groups may cleave during electron ionization (EI). Electrospray ionization (ESI) is preferred for intact molecular ions .

Q. Protocol :

  • HRMS Settings : Positive-ion mode, 30,000 resolution.
  • Sample Prep : Dilute in methanol/acetonitrile (1:1) with 0.1% formic acid .

How can bromomethylated pyrrolidinediones serve as intermediates in bioactive compound synthesis?

Advanced Research Question
The bromomethyl group enables diverse functionalization:

  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to generate biaryl derivatives .
  • Nucleophilic Substitution : Reaction with amines/thiols to form alkylated analogs (e.g., antidiabetic or antimicrobial agents) .

Case Study :
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione, synthesized via bromomethyl intermediate, shows potential as a kinase inhibitor .

What experimental designs minimize byproduct formation during bromomethylation?

Advanced Research Question
Use factorial design to optimize variables:

  • Factors : Temperature, solvent polarity, reagent stoichiometry.
  • Response Surface Methodology (RSM) : Identifies interactions between variables (e.g., excess bromomethyl agent reduces di-substitution byproducts) .

Q. Protocol :

Screening : 2k^k factorial design (k = 3 factors) to rank variable significance.

Optimization : Central composite design (CCD) pinpoints ideal conditions (e.g., 1.2 eq bromomethyl agent, 80°C, 6 hours) .

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